2,6-Dioxaspiro[3.3]heptane
Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds related to 2,6-Dioxaspiro[3.3]heptane involves several key strategies. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids and 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid demonstrates the use of subsequent ring closure techniques and the construction of the spirocyclic scaffold by reacting 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles (Radchenko et al., 2010).
Molecular Structure Analysis
Spirocyclic compounds like 2,6-Dioxaspiro[3.3]heptane exhibit unique molecular structures that contribute to their chemical properties. The Raman and infrared spectra analysis of 2,6‐Dioxaspiro[3.3]heptane indicates a D2d symmetry for the molecule, with studies on its molecular vibrations shedding light on the compound’s structural characteristics (Sirkar et al., 1955).
Chemical Reactions and Properties
The chemical reactivity and properties of spirocyclic compounds are influenced by their unique structures. For example, the synthesis and application of 2,6-Diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination reactions highlight the utility of these structures in synthesizing N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, showcasing their versatility in organic synthesis (Burkhard & Carreira, 2008).
Physical Properties Analysis
The physical properties of 2,6-Dioxaspiro[3.3]heptane and related compounds are pivotal for their application in various domains. The synthesis and properties of 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts, for example, reveal insights into the stability and solubility of these spirocyclic compounds, which are crucial for their use in further chemical reactions and material science applications (van der Haas et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,6-Dioxaspiro[3.3]heptane, such as its reactivity and interaction with various chemical reagents, play a significant role in its applications. Directed ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes to selectively form 2,2-disubstituted oxetanes illustrate the specific chemical behaviors that can be harnessed for creating functionally diverse molecules (Taboada et al., 2003).
Scientific Research Applications
Spectroscopic Analysis : The Raman and infrared spectra of 2,6-Dioxaspiro[3.3]heptane have been studied, providing insights into its molecular structure and symmetry, which is significant for understanding its chemical properties (Sirkar, Voelz, & Cleveland, 1955).
Synthesis and Applications in Catalysis : Research has been conducted on the synthesis of 2,6-diazaspiro[3.3]heptane derivatives and their application in palladium-catalyzed aryl amination reactions, which are important in organic synthesis and pharmaceuticals (Burkhard & Carreira, 2008).
Drug Design and Biochemistry : Novel amino acids derived from 2,6-dioxaspiro[3.3]heptane have been synthesized for use in chemistry, biochemistry, and drug design, expanding the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
Coordination Chemistry : Studies on chalcogen-containing spirocycles, including 2,6-dioxaspiro[3.3]heptane derivatives, have been performed to explore their role as molecular rigid rods in coordinating transition metal centers. This research is relevant to the development of novel materials and catalysts (Petrukhina et al., 2005).
Improved Synthesis Methods : Advances in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, along with its properties as sulfonate salts, have been documented, highlighting improved stability and solubility, which can enhance its practical applications (van der Haas et al., 2017).
Chirality and Conformational Design : Research on the design of axially chiral molecules like 2,6-diphospha- and 2,6-diarsaspiro[3.3]heptanes has been conducted, focusing on their conformational rigidity and potential applications in chiral synthesis (Naruse & Kugiya, 2013).
properties
IUPAC Name |
2,6-dioxaspiro[3.3]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2-6-1)3-7-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZHIBLSSHZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169741 | |
Record name | 2,6-Dioxaspiro(3.3)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxaspiro[3.3]heptane | |
CAS RN |
174-79-8 | |
Record name | 2,6-Dioxaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dioxaspiro(3.3)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000174798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dioxaspiro(3.3)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIOXASPIRO(3.3)HEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4046SYP4FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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